Boc-(S)-alpha-(4-biphenylmethyl)-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

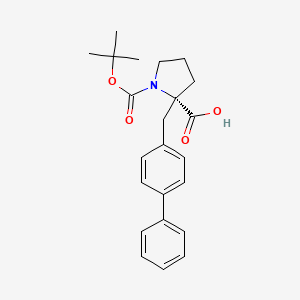

Boc-(S)-alpha-(4-biphenylmethyl)-proline is a chemical compound with the CAS Number: 1217857-74-3 . It has a molecular weight of 381.47 and its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C23H27NO4 . The InChI code for this compound is 1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 .Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of 158-164°C . The compound is stored at 0-8°C .科学的研究の応用

Enantioselective Catalysis

Boc-(S)-alpha-(4-biphenylmethyl)-proline has been utilized as a chiral ligand in asymmetric catalysis. For instance, it serves as a ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the versatility of proline-derived compounds in enhancing reaction selectivity and yields in organic synthesis (Yi‐feng Zhou et al., 2004).

Peptide Conformational Analysis

Research on peptides containing this compound analogs reveals insights into peptide conformation. For example, a study on a 16-residue peptide analog demonstrated the presence of various structural features like 3(10)-helix, alpha-helix, and beta-bend ribbon, highlighting the role of proline residues in influencing peptide conformation (I. Karle et al., 1987).

Polymer Synthesis

This compound is involved in the synthesis of well-defined polypeptides and copolypeptides. Its incorporation into the synthesis process aids in overcoming challenges related to the low purity of monomers and the polymerization of N-carboxy anhydrides, leading to the production of homopolymers and copolypeptides with high molecular and compositional homogeneity (M. Gkikas et al., 2011).

Metal-Organic Frameworks (MOFs)

The application of this compound extends to the functionalization of metal-organic frameworks (MOFs). A study demonstrated the incorporation of proline moieties into a MOF, resulting in a highly porous enantiomerically pure framework. This research opens avenues for the development of chiral MOFs with potential applications in enantioselective catalysis and separation processes (Christel Kutzscher et al., 2015).

Fluorescent Sensing

This compound derivatives have been explored in the design of fluorescent sensors for chiral recognition. A sensor incorporating this compound exhibited highly enantioselective fluorescence responses to N-Boc-proline, demonstrating its potential in the selective detection and recognition of chiral amino acid derivatives (Xuan He et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .

作用機序

Target of Action

The primary target of Boc-(S)-alpha-(4-biphenylmethyl)-proline Compounds with similar structures, such as 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3h-imidazo [4, 5-c] pyridines, have been studied as angiotensin ii at1 receptor antagonists . The angiotensin II AT1 receptor plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance .

Mode of Action

The exact mode of action of This compound Based on the similar compounds, it can be inferred that these types of compounds might interact with the angiotensin ii at1 receptor, leading to changes in cardiovascular homeostasis and electrolyte/fluid balance .

Biochemical Pathways

The biochemical pathways affected by This compound Angiotensin ii at1 receptor antagonists, like the similar compounds, are known to affect the renin-angiotensin system (ras), which plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance .

Result of Action

The molecular and cellular effects of This compound Based on the similar compounds, it can be inferred that these types of compounds might have antihypertensive activity due to their interaction with the angiotensin ii at1 receptor .

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMRGCBNUYVIW-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)

![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)

![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)

![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)

![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)